4-Hydroxy-3-phenylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-phenylpyridine with hydroxylating agents under controlled conditions. For instance, the use of manganese dioxide as an oxidizing agent can facilitate the hydroxylation of 3-phenylpyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 4-amino-3-phenylpyridine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine.
Major Products Formed:
Oxidation: 4-oxo-3-phenylpyridine.
Reduction: 4-amino-3-phenylpyridine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-3-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenylpyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
3-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical properties.
4-Hydroxy-2-phenylpyridine: Differently substituted, leading to variations in reactivity and applications.
4-Hydroxy-3,5-diphenylpyridine: Contains an additional phenyl group, affecting its chemical behavior
Uniqueness: 4-Hydroxy-3-phenylpyridine is unique due to the specific positioning of the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H9NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-8H,(H,12,13) |
InChI Key |
LFXDDUCUKGFLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=CC2=O |
Origin of Product |
United States |
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